molecular formula C16H16N2O3S B5399119 1-acetyl-N-phenyl-5-indolinesulfonamide

1-acetyl-N-phenyl-5-indolinesulfonamide

Cat. No.: B5399119
M. Wt: 316.4 g/mol
InChI Key: PGTPKIYCTYDGHJ-UHFFFAOYSA-N
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Description

1-acetyl-N-phenyl-5-indolinesulfonamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-phenyl-5-indolinesulfonamide typically involves the reaction of 1-acetylindoline with sulfonamide derivatives under specific reaction conditions. One common method involves the use of acetic acid as a solvent and a catalyst to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-phenyl-5-indolinesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its biological activities, such as antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-acetyl-N-phenyl-5-indolinesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-acetyl-5-indolinesulfonamide
  • 1-acetyl-2,3-dihydro-1H-indole-5-sulfonic acid amide
  • 1-acetyl-2,3-dihydro-5-sulphamoyl-1H-indole

Uniqueness

1-acetyl-N-phenyl-5-indolinesulfonamide is unique due to the presence of the N-phenyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic applications .

Properties

IUPAC Name

1-acetyl-N-phenyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12(19)18-10-9-13-11-15(7-8-16(13)18)22(20,21)17-14-5-3-2-4-6-14/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTPKIYCTYDGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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